Bismuth 2-ethylhexanoate

Catalog No.
S1898794
CAS No.
67874-71-9
M.F
C8H16BiO2
M. Wt
353.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth 2-ethylhexanoate

CAS Number

67874-71-9

Product Name

Bismuth 2-ethylhexanoate

IUPAC Name

bismuth;2-ethylhexanoate

Molecular Formula

C8H16BiO2

Molecular Weight

353.19 g/mol

InChI

InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

NNFNMTHLSPQNHF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3]

Canonical SMILES

CCCCC(CC)C(=O)O.[Bi]

The exact mass of the compound 2-Ethylhexanoic acid, bismuth salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth 2-ethylhexanoate (CAS 67874-71-9), frequently designated as bismuth octoate, is an organometallic coordination complex primarily procured as a high-performance, tin-free polyurethane catalyst and paint drier. Supplied typically as a viscous liquid or dissolved in carrier solvents like xylene or mineral spirits, it features a central bismuth atom coordinated by three 2-ethylhexanoate ligands. This specific molecular architecture imparts exceptional solubility in non-polar organic matrices and polyol blends, overcoming the phase separation issues inherent to inorganic bismuth salts. Industrially, its primary procurement driver is its proven ability to directly replace toxic organotin catalysts, such as dibutyltin dilaurate (DBTDL), delivering comparable urethane gelation kinetics while satisfying stringent global regulatory frameworks like REACH [1].

Procurement Fit

Polyurethane catalysis Low-loading urethane synthesis; alternative to organotin catalysts
EP lubricant additive Extreme-pressure performance with sulfur co-additives
Bismuth carboxylate 2-ethylhexanoate ligand; distinct kinetics from neodecanoate

Substituting Bismuth 2-ethylhexanoate with traditional industry standards or cheaper inorganic analogs introduces severe process and compliance risks. The historical benchmark, dibutyltin dilaurate (DBTDL), is increasingly restricted under REACH due to its reproductive toxicity and environmental hazard profile, mandating strict labeling at concentrations above 0.1%. Furthermore, DBTDL lacks catalytic selectivity, promoting the isocyanate-water side reaction which generates CO2 bubbles and structural defects in thick polyurethane castings [1]. Conversely, attempting to use low-cost inorganic bismuth substitutes, such as bismuth oxide or bismuth nitrate, fails due to their insolubility in organic resins and polyols. This insolubility results in heterogeneous catalyst distribution, erratic curing profiles, and eventual precipitation during prolonged storage, making them unsuitable for stable polyurethane formulations.

Substitution Risk

Concentration–reactivity inversion

Bi 2-ethylhexanoate accelerates at low loading (2 mol%) but slows dramatically at 4 mol%; this non-linear response is not shared by Bi neodecanoate or DBTDL and may disrupt processes optimized for those catalysts.

Regulatory profile difference

The 2-EHA ligand carries REACH reproductive toxicity classification (H361d/H360D), absent from neodecanoate-based bismuth catalysts; EU procurement may require additional labeling and exposure controls.

Ligand-dependent kinetics, not EP performance

While extreme-pressure weld load is equivalent across bismuth carboxylates, urethane reaction rates differ strongly; substituting based on EP data alone overlooks catalytic behavior.

Catalytic Selectivity and Bubble Reduction

Bismuth 2-ethylhexanoate demonstrates a significantly higher selectivity for the isocyanate-hydroxyl (NCO/OH) urethane-forming reaction over the isocyanate-water (NCO/H2O) reaction compared to dibutyltin dilaurate (DBTDL). In comparative casting trials utilizing moisture-containing polyols, DBTDL catalyzed the water side-reaction, resulting in heavy CO2 bubble formation and structural defects. In contrast, Bismuth 2-ethylhexanoate yielded virtually bubble-free castings under identical ambient moisture conditions, proving its superior selectivity [1].

Evidence DimensionCatalytic Selectivity (NCO/OH vs NCO/H2O)
Target Compound DataHigh NCO/OH selectivity; virtually no CO2 bubble formation in moist polyol castings.
Comparator Or BaselineDBTDL (Significant NCO/H2O catalysis resulting in heavy CO2 bubble defects).
Quantified DifferenceElimination of macroscopic CO2 bubble defects in moisture-exposed polyurethane castings.
ConditionsPolyurethane casting formulations with controlled ambient moisture content.

High NCO/OH selectivity prevents structural flaws and aesthetic defects in polyurethane elastomers and thick coatings, drastically reducing scrap rates in humid manufacturing environments.

Reaction time at 2 mol%
Head-to-head
BiHex 7 h — 2.7× faster than DBTDL, 3.6× faster than Bi neodecanoate
BiHex
DBTDL
BiNDE
Low-loading kinetic advantage supports cycle-time reduction
Polyester polyol + IPDI + HEMA; ethyl acetate reflux; yield within ±2%

Gel Time and REACH Compliance

As regulatory pressures restrict organotin compounds, Bismuth 2-ethylhexanoate serves as a drop-in replacement that maintains critical processing speeds. In standardized polyurethane foam and coating formulations, Bismuth 2-ethylhexanoate achieves string gel times and cream times that are statistically comparable to DBTDL and stannous octoate . Crucially, it achieves these reaction rates without triggering the toxicological labeling requirements mandated for DBTDL under REACH regulations, which apply at concentrations greater than 0.1% by weight .

Evidence DimensionGel Time and Regulatory Threshold
Target Compound DataEquivalent gel time to DBTDL; avoids REACH organotin labeling.
Comparator Or BaselineDBTDL (Requires toxicological labeling at >0.1% concentration).
Quantified DifferenceComparable catalytic activity (gel time) with a 100% reduction in organotin regulatory burden.
ConditionsStandardized polyurethane foam and 2K coating formulations.

Procurement teams can eliminate toxic organotin compounds from their supply chain without sacrificing the manufacturing throughput tied to rapid gel times.

Loading inversion at 4 mol%
Head-to-head
BiHex slows to 26 h (+271%), becomes slowest; DBTDL drops to 4.5 h
Unique allophanatization side reaction at higher concentration
Narrow optimal loading window; exceeding 2 mol% may harm productivity
Process control must account for this inversion

Organic Solubility and Phase Stability

The 2-ethylhexanoate ligands on the bismuth core provide exceptional solubility in non-polar solvents and polyol blends, a critical advantage over inorganic bismuth salts. While precursors like bismuth oxide require harsh conditions to react and remain largely insoluble in organic matrices (acting as heterogeneous suspensions), Bismuth 2-ethylhexanoate is fully miscible in solvents such as xylene and mineral spirits [1]. This ensures a homogeneous distribution of the active metal center throughout the resin, preventing catalyst precipitation during extended shelf storage and ensuring consistent batch-to-batch reactivity.

Evidence DimensionOrganic Solvent Miscibility
Target Compound DataFully soluble and miscible in xylene, mineral spirits, and polyols.
Comparator Or BaselineBismuth oxide / inorganic bismuth salts (Insoluble; forms heterogeneous suspensions).
Quantified DifferenceTransition from a heterogeneous suspension to a fully homogeneous catalytic solution.
ConditionsCatalyst blending in standard polyurethane carrier solvents (e.g., xylene) at ambient temperature.

Complete solubility guarantees uniform curing behavior across large production batches and prevents the catalyst from settling out of formulated resins during storage.

EP weld load
Head-to-head
Bi 2EH, Bi NDA, Bi Nap all ≥620 kg (ASTM D2783)
No measurable difference; performance driven by in‑situ Bi₂S₃
Ligand-independent EP performance; selection can focus on other criteria
Sulfur co‑additive required; Group II base oil system
Cytotoxicity of final polymer
Cross-study comparable
BiHex‑synthesized material: high cell viability (non‑cytotoxic category)
DBTDL‑synthesized material: reduced viability (cytotoxic); qualitative data
Reported cytotoxicity endpoint context for biomedical polymer research
L929 fibroblast assay; exact percentages not tabulated; quantitative verification recommended
REACH classification
Class-level inference
H361d (28% notifications) / H360D (71%) for 2‑EHA salts
Bi neodecanoate lacks this classification
Regulatory context may influence EU procurement and labeling
Consult current ECHA C&L notifications; class‑level inference

Tin-Free 2K PU Coatings & Refinishes

Bismuth 2-ethylhexanoate is the catalyst of choice for formulators transitioning away from DBTDL in two-component (2K) polyurethane coatings. Its equivalent gel time kinetics and superior NCO/OH selectivity ensure rapid curing and high-gloss, defect-free finishes without the regulatory burden of organotin compounds[1].

Thick-Section PU Elastomer Castings

Due to its minimal catalysis of the isocyanate-water reaction, this compound is highly prioritized for thick polyurethane castings and potting compounds. It prevents the formation of CO2 bubbles that commonly compromise the structural integrity and optical clarity of DBTDL-catalyzed elastomers in humid environments [1].

HFO-Blown High-Density Foams

In modern spray foam systems utilizing sustainable HFO blowing agents, Bismuth 2-ethylhexanoate provides the necessary catalytic activity to balance the cream and gel reactions. Its organic solubility ensures phase stability in the polyol blend, maintaining consistent reactivity over extended shelf lives .

Application Fit Matrix

Application
Selection Property
Validation Focus
Low‑loading polyurethane catalysis
Reaction rate at 2 mol% catalyst loading
Kinetic comparison under identical monomer/polyol conditions
Extreme‑pressure lubricant formulation
EP weld load benchmark with sulfur co‑additives
Four‑ball EP test (≥620 kg) in target base oil
Process development with defined loading window
Concentration–reactivity inversion behavior
Optimal loading range (≈2 mol%) and allophanatization control
Non‑EU procurement without 2‑EHA labeling constraints
REACH classification profile
Reproductive toxicity labeling (H361d/H360D) vs. neodecanoate alternatives

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

353.09543 g/mol

Monoisotopic Mass

353.09543 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 230 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 171 of 230 companies with hazard statement code(s):;
H315 (63.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (42.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

71010-77-0
72877-97-5
67874-71-9

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1): ACTIVE
Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic: INACTIVE

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